molecular formula C5H7IN2O B2529491 4-Iodo-5-methoxy-1-methylpyrazole CAS No. 2089157-80-0

4-Iodo-5-methoxy-1-methylpyrazole

Cat. No.: B2529491
CAS No.: 2089157-80-0
M. Wt: 238.028
InChI Key: ACIAGRHNNRNAFP-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxy-1-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxy-1-methylpyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 5-methoxy-1-methylpyrazole with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) and sulfuric acid (H2SO4). The reaction is carried out in a heterophase medium, such as a mixture of water and chloroform (CHCl3), to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methoxy-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the reagents used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Deiodinated pyrazoles.

Scientific Research Applications

4-Iodo-5-methoxy-1-methylpyrazole has diverse applications in scientific research:

Comparison with Similar Compounds

    5-Methoxy-1-methylpyrazole: Lacks the iodine group, resulting in different reactivity and applications.

    4-Iodo-1-methylpyrazole:

    4-Iodo-5-methylpyrazole: Substitution of the methoxy group with a methyl group alters its reactivity and biological activity.

Uniqueness: Its structural features make it a valuable compound for research and development in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-iodo-5-methoxy-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c1-8-5(9-2)4(6)3-7-8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIAGRHNNRNAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089157-80-0
Record name 4-iodo-5-methoxy-1-methyl-1H-pyrazole
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